molecular formula C22H17ClN4O3S B11941872 N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide CAS No. 882046-76-6

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide

Cat. No.: B11941872
CAS No.: 882046-76-6
M. Wt: 452.9 g/mol
InChI Key: JPGVKTFCGPUUFF-AFUMVMLFSA-N
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Description

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a chlorobenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-chlorobenzenesulfonamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can yield hydrazine derivatives .

Scientific Research Applications

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The hydrazinecarbonyl group can form covalent bonds with target proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations .

Biological Activity

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an indole moiety, a hydrazine linkage, and a sulfonamide group. Its molecular formula is C22H18ClN4O3SC_{22}H_{18}ClN_{4}O_{3}S with a molecular weight of approximately 418.478 g/mol. The presence of these groups contributes to its diverse interactions with biological targets.

PropertyValue
Molecular FormulaC22H18ClN4O3S
Molecular Weight418.478 g/mol
IUPAC NameThis compound
CAS Number883788-76-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole structure can bind to various receptors and enzymes, modulating their activity. The hydrazine component may facilitate the formation of reactive intermediates that interact with cellular components, leading to various biological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it inhibits the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values demonstrating potent efficacy:

  • SW480 : IC50 = 2 μM
  • HCT116 : IC50 = 0.12 μM

These findings suggest that the compound may serve as a promising lead for the development of cancer therapies targeting colorectal cancer.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of β-catenin, a key player in Wnt signaling pathways associated with tumor growth. The binding affinity and inhibition rates suggest that it could effectively disrupt this pathway in cancerous cells.

Case Studies

Several studies have explored the biological activity of similar compounds featuring the indole and hydrazine moieties:

  • Study on Indole Derivatives : A study demonstrated that derivatives similar to this compound exhibited substantial cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications on biological activity.
  • In Vivo Studies : In vivo experiments using xenograft models have shown that compounds similar to this sulfonamide significantly reduced tumor growth while affecting the expression of proliferation markers such as Ki67.

Properties

CAS No.

882046-76-6

Molecular Formula

C22H17ClN4O3S

Molecular Weight

452.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C22H17ClN4O3S/c23-17-7-11-19(12-8-17)31(29,30)27-18-9-5-15(6-10-18)22(28)26-25-14-16-13-24-21-4-2-1-3-20(16)21/h1-14,24,27H,(H,26,28)/b25-14+

InChI Key

JPGVKTFCGPUUFF-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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